(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1421497-50-8
VCID: VC5341229
InChI: InChI=1S/C19H17ClFN5O/c20-16-13-14(21)3-4-15(16)19(27)26-11-9-25(10-12-26)18-6-5-17(22-23-18)24-7-1-2-8-24/h1-8,13H,9-12H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Molecular Formula: C19H17ClFN5O
Molecular Weight: 385.83

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone

CAS No.: 1421497-50-8

Cat. No.: VC5341229

Molecular Formula: C19H17ClFN5O

Molecular Weight: 385.83

* For research use only. Not for human or veterinary use.

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone - 1421497-50-8

Specification

CAS No. 1421497-50-8
Molecular Formula C19H17ClFN5O
Molecular Weight 385.83
IUPAC Name (2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H17ClFN5O/c20-16-13-14(21)3-4-15(16)19(27)26-11-9-25(10-12-26)18-6-5-17(22-23-18)24-7-1-2-8-24/h1-8,13H,9-12H2
Standard InChI Key AGPAOPUGMGHZET-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a piperazine-pyridazine-pyrrole backbone linked to a 2-chloro-4-fluorophenyl methanone group. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 3-position with a piperazine moiety and at the 6-position with a pyrrole ring. The methanone group bridges the piperazine nitrogen to the halogenated phenyl ring, introducing steric and electronic complexity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1421497-50-8
Molecular FormulaC19H17ClFN5O
Molecular Weight385.83 g/mol
IUPAC Name(2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl

The pyridazine-pyrrole interaction creates a conjugated system that may enhance π-π stacking interactions with biological targets, while the chloro-fluorophenyl group contributes to lipophilicity and potential target binding.

Synthesis and Purification Strategies

Key Synthetic Steps

The synthesis involves three primary stages:

  • Formation of the pyridazine-pyrrole core: Cyclocondensation reactions between diketones and hydrazines yield the pyridazine ring, followed by palladium-catalyzed coupling to introduce the pyrrole group.

  • Piperazine functionalization: The pyridazine-pyrrole intermediate undergoes nucleophilic substitution with piperazine under basic conditions.

  • Methanone linkage: A Friedel-Crafts acylation attaches the 2-chloro-4-fluorophenyl group to the piperazine nitrogen.

Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the final product due to the polarity differences between intermediates.

Challenges in Synthesis

  • Steric hindrance from the bulky pyrrole and chloro-fluorophenyl groups complicates acylation reactions.

  • Regioselectivity during pyridazine functionalization requires precise temperature and catalyst control.

Physicochemical Properties

Solubility and Stability

While solubility data remain unpublished, the compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring membrane permeability. The electron-withdrawing chloro and fluoro substituents increase metabolic stability by reducing oxidative degradation.

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum shows distinct signals for the pyrrole protons (δ 6.2–6.4 ppm) and piperazine methylenes (δ 3.1–3.5 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 386.0 [M+H]⁺.

Future Research Directions

Priority Investigations

  • In vitro screening against neurotransmitter receptors (e.g., 5-HT2A, D2) and oncogenic kinases.

  • ADMET profiling to assess bioavailability and toxicity.

  • X-ray crystallography to resolve binding modes with biological targets.

Synthetic Optimization

  • Exploring microwave-assisted synthesis to reduce reaction times.

  • Investigating biocatalytic methods for greener piperazine functionalization.

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